4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide
Description
4-Chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 3-position and a chloro substituent at the 4-position on the benzene ring. The sulfonamide nitrogen is further substituted with a 2-morpholin-4-ylethyl group, imparting both hydrophilicity and conformational flexibility due to the morpholine moiety . This compound is of interest in medicinal chemistry and materials science, as sulfonamides are known for their diverse biological activities and utility in polymer synthesis.
Properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S/c13-11-2-1-10(9-12(11)16(17)18)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPWOOFODCLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395078 | |
| Record name | 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673530 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
743452-14-4 | |
| Record name | 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group onto the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The nitrated benzene derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Sulfonation: The chlorinated nitrobenzene is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to form the sulfonamide group.
Morpholine Substitution: Finally, the sulfonated compound is reacted with morpholine under basic conditions to introduce the morpholine-4-ylethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, aqueous medium, controlled temperature.
Major Products Formed
Reduction: Formation of 4-chloro-N-(2-morpholin-4-ylethyl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized morpholine derivatives.
Scientific Research Applications
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes, including the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between the target compound and related sulfonamides:
Key Observations :
- The morpholine group in the target compound enhances solubility compared to simpler aryl substituents (e.g., 2-chlorophenyl in ).
- Dual sulfonamide or sulfonyl groups (e.g., ) may increase molecular weight and polarity, affecting bioavailability.
Physicochemical Properties
- Melting Points: Compounds with morpholine groups (e.g., ) often exhibit lower melting points (~150–200°C) compared to non-polar analogs due to increased solubility.
- Solubility : The morpholine ethyl group in the target compound likely improves aqueous solubility relative to hydrophobic derivatives like N-(2-chlorophenyl)-4-nitrobenzenesulfonamide .
Biological Activity
4-chloro-N-(2-morpholin-4-ylethyl)-3-nitrobenzenesulfonamide, also known by its CAS number 743452-14-4, is a sulfonamide compound characterized by a morpholine ring, a nitro group, and a sulfonamide group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O₅S |
| Molar Mass | 349.79 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several key steps:
- Nitration : Introduction of a nitro group onto the benzene ring.
- Chlorination : Addition of a chloro group using reagents like thionyl chloride.
- Sulfonation : Formation of the sulfonamide group through reactions with chlorosulfonic acid.
- Morpholine Substitution : Reaction with morpholine to attach the morpholine-4-ylethyl group.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can prevent substrate binding and catalytic activity, leading to various biological effects depending on the targeted enzyme.
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. For instance, studies have focused on its effects on:
- Carbonic Anhydrase : Inhibition studies show potential applications in treating conditions like glaucoma and edema.
- Matrix Metalloproteinases (MMPs) : It has been investigated for its role in cancer therapy due to its ability to inhibit MMPs that are involved in tumor metastasis.
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through caspase activation pathways.
- Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Demonstrated dose-dependent cytotoxicity against cancer cell lines.
- Enzyme Activity Assays : Confirmed inhibition of target enzymes, providing insights into potential therapeutic applications.
In Vivo Studies
Preclinical studies have also been performed:
- Animal Models : Evaluated the efficacy of the compound in reducing tumor growth in xenograft models, showing promising results that warrant further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
